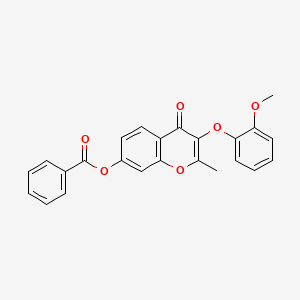

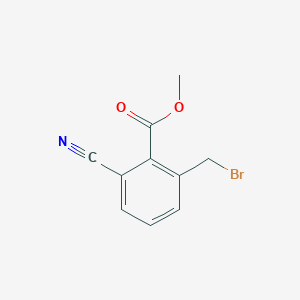

![molecular formula C11H8N6O4 B2583500 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1004727-48-3](/img/structure/B2583500.png)

5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

The molecular formula of this compound is C11H8N6O4 . It has an average mass of 288.219 Da and a monoisotopic mass of 288.060699 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine have been reported, demonstrating the versatility of this chemical scaffold in producing compounds with solvatochromic properties and potential antimicrobial and antioxidant activities. These synthesized dyes show activity against both Gram-positive and Gram-negative bacteria, as well as fungi, comparing favorably with conventional antibiotics like ciprofloxacin and ketoconazole. This research emphasizes the chemical utility and biological relevance of pyrazolo[1,5-a]pyrimidine derivatives in creating functional materials with potential therapeutic applications (Şener et al., 2017).

Antimicrobial and Antioxidant Properties

The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the structural manipulation of pyrazolo[1,5-a]pyrimidine derivatives to achieve targeted functional properties. This synthetic flexibility suggests a broad applicability in designing compounds with specific biological activities, opening avenues for the development of new antimicrobial and antioxidant agents (Drev et al., 2014).

Medicinal Chemistry and Biological Activities

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold reveal this class of compounds as foundational to several drugs, including sedative and anxiolytic agents. The diversity of biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives underscores their importance in drug discovery and development, encompassing antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties. This comprehensive analysis underlines the therapeutic potential of these compounds across a wide range of applications (Hammouda et al., 2022).

Synthetic Strategies and Combinatorial Chemistry

The exploration of synthetic strategies for the annulation of pyrazolo[1,5-a]pyrimidines provides a thorough overview of the methodologies available for constructing this class of compounds. The review encompasses various condensation reactions and highlights the significance of pyrazolo[1,5-a]pyrimidines in the medical and pharmaceutical fields due to their extensive biological activities. This focus on synthetic versatility and application potential further emphasizes the role of these compounds in the design of novel therapeutic agents (Elattar & El‐Mekabaty, 2021).

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, it is expected that the research and development of pyrazole derivatives, including “5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, will continue to be a significant area of interest in the future .

Propriétés

IUPAC Name |

5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O4/c1-15-5-8(17(20)21)10(14-15)6-2-3-16-9(12-6)4-7(13-16)11(18)19/h2-5H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWUGCVKNKDMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

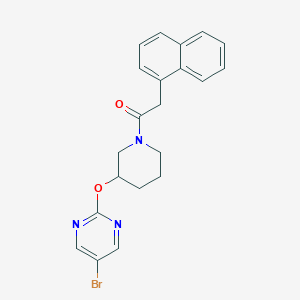

![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)

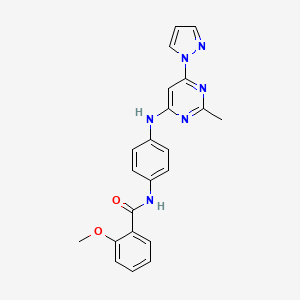

![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

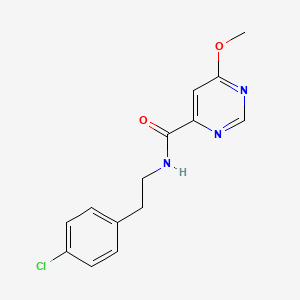

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)